6-Chloro-2,2-dimethylhexanenitrile

Organic synthesis Building blocks Nucleophilic substitution

6-Chloro-2,2-dimethylhexanenitrile (CAS 53545-94-1) is a halogenated aliphatic nitrile with the molecular formula C8H14ClN and a molecular weight of approximately 159.66 g/mol. It is characterized by a terminal chlorine atom positioned on a hexane chain with a gem-dimethyl group adjacent to the nitrile, giving it a specific steric and electronic profile.

Molecular Formula C8H14ClN
Molecular Weight 159.65 g/mol
CAS No. 53545-94-1
Cat. No. B3053405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,2-dimethylhexanenitrile
CAS53545-94-1
Molecular FormulaC8H14ClN
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCl)C#N
InChIInChI=1S/C8H14ClN/c1-8(2,7-10)5-3-4-6-9/h3-6H2,1-2H3
InChIKeyAZTKIEYLAXVQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,2-dimethylhexanenitrile (CAS 53545-94-1) Procurement & Selection Guide for Chemical Synthesis


6-Chloro-2,2-dimethylhexanenitrile (CAS 53545-94-1) is a halogenated aliphatic nitrile with the molecular formula C8H14ClN and a molecular weight of approximately 159.66 g/mol . It is characterized by a terminal chlorine atom positioned on a hexane chain with a gem-dimethyl group adjacent to the nitrile, giving it a specific steric and electronic profile. Its documented physical properties include a boiling point of 245.5 °C at 760 mmHg, a density of 0.965 g/cm³, a refractive index of 1.442, and a predicted LogP value of approximately 2.06 to 2.95 . Primarily cataloged as a building block, its value lies in its use as an intermediate in the synthesis of more complex organic molecules .

Why Generic Substitution of 6-Chloro-2,2-dimethylhexanenitrile (CAS 53545-94-1) Fails in Multi-Step Synthesis


Interchanging 6-chloro-2,2-dimethylhexanenitrile with non-halogenated or differently halogenated analogs is not feasible due to fundamental differences in reactivity, physicochemical properties, and their downstream effects. The presence and nature of the terminal halogen directly dictates the compound's utility in nucleophilic substitution reactions, a primary pathway for further elaboration. Substituting a chlorine atom for a hydrogen (as in 2,2-dimethylhexanenitrile, CAS 55897-65-9) eliminates this critical synthetic handle, while changing it to a bromine atom (as in 6-bromo-2,2-dimethylhexanenitrile, CAS 53545-96-3) can significantly alter reaction kinetics, solubility, and thermal properties. These variations can lead to different reaction yields, require distinct purification protocols, and ultimately affect the scalability and cost-efficiency of a synthetic route .

Quantitative Differentiation: 6-Chloro-2,2-dimethylhexanenitrile vs. Closest Analogs


Chloro vs. Bromo Analog: Comparative Reactivity for Nucleophilic Substitution

This compound provides a defined reactivity profile for nucleophilic substitution. The carbon-chlorine bond (C-Cl) is stronger and less polarizable than a carbon-bromine bond, making the chloro-derivative less reactive but more stable and offering greater control in SN2 reactions. This is a class-level inference. The bromo analog, 6-bromo-2,2-dimethylhexanenitrile, is expected to undergo substitution more readily, which may be advantageous for some steps but can also lead to undesired side reactions or decomposition during storage .

Organic synthesis Building blocks Nucleophilic substitution SN2 reaction

Chloro vs. Non-Halogenated Analog: Molecular Weight and Boiling Point Differentiation

The target compound exhibits a significantly higher boiling point (245.5 °C at 760 mmHg) and molecular weight (159.66 g/mol) compared to its non-halogenated parent, 2,2-dimethylhexanenitrile . This difference arises from the presence of the polarizable chlorine atom, which increases molecular mass and influences intermolecular forces, such as dipole-dipole interactions and potentially weak hydrogen bonding. These property changes directly impact purification and analysis. The higher boiling point may allow for different distillation conditions, and the altered mass is critical for mass spectrometry identification and quantification.

Physicochemical properties Purification Analytical chemistry

Chloro vs. Non-Halogenated Analog: Density and LogP Differences Impacting Workup and Solubility

The introduction of a chlorine atom increases both the density (0.965 g/cm³) and lipophilicity (predicted LogP ~2.06 to 2.95) of the molecule compared to its non-halogenated analog 2,2-dimethylhexanenitrile . The higher density can affect phase separation during liquid-liquid extraction, a common workup procedure. The increased LogP value indicates a higher partition coefficient into non-polar organic solvents, which can be exploited for selective extraction or purification. For the non-halogenated analog, its lower lipophilicity and density would result in different partitioning behavior in biphasic systems [1].

Liquid-liquid extraction Solubility LogP Workup

Optimal Application Scenarios for 6-Chloro-2,2-dimethylhexanenitrile (CAS 53545-94-1)


Precursor for Organometallic Reagents (e.g., Grignard or Organozinc)

The terminal chloro group of 6-chloro-2,2-dimethylhexanenitrile can be converted into an organometallic species, such as a Grignard reagent or an organozinc compound (e.g., 6-(bromozincio)-2,2-dimethylhexanenitrile) . This is a common strategy for forming new carbon-carbon bonds. The chloro derivative is often preferred over the bromo analog for these transformations due to the greater stability of the resulting organometallic species, which can lead to higher yields and fewer byproducts in subsequent reactions with electrophiles [1].

Multi-Step Synthesis of Complex Aliphatic Scaffolds

This compound is cataloged as a building block for use as an intermediate in the synthesis of more complex molecules . Its structure, featuring a terminal chlorine atom as a versatile synthetic handle and a gem-dimethyl group providing steric bulk, makes it a suitable starting material for building aliphatic chains in pharmaceuticals, agrochemicals, or specialty materials. The gem-dimethyl group can also enhance the metabolic stability of the final compound, a common consideration in drug design [1].

Model Substrate for Developing Mild Nucleophilic Substitution Methods

Due to the moderate leaving group ability of chlorine in SN2 reactions, 6-chloro-2,2-dimethylhexanenitrile can serve as a model substrate for developing new, milder nucleophilic substitution protocols. Its reactivity lies between that of a bromo-analog (which is more reactive) and a non-halogenated analog (which is unreactive). This makes it useful for benchmarking catalysts or novel reaction conditions aimed at activating relatively inert C-Cl bonds under mild conditions .

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